3-Bromo-6-difluoromethoxy-2-nitrotoluene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-difluoromethoxy-2-nitrotoluene typically involves the nitration of 3-bromo-6-difluoromethoxytoluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-difluoromethoxy-2-nitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include like amines or thiols.
Reduction Reactions: Common reducing agents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as .
Reduction Reactions: The major product is 3-bromo-6-difluoromethoxy-2-aminotoluene .
Scientific Research Applications
3-Bromo-6-difluoromethoxy-2-nitrotoluene is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-6-difluoromethoxy-2-nitrotoluene involves its interaction with specific molecular targets and pathways. The bromine atom and nitro group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and as a substrate in reduction reactions .
Comparison with Similar Compounds
Comparison: 3-Bromo-6-difluoromethoxy-2-nitrotoluene is unique due to the presence of both bromine and difluoromethoxy groups, which enhance its reactivity and versatility in chemical syntheses. Compared to similar compounds, it offers distinct advantages in terms of reactivity and functional group compatibility .
Properties
IUPAC Name |
1-bromo-4-(difluoromethoxy)-3-methyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-6(15-8(10)11)3-2-5(9)7(4)12(13)14/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWLBDXQTGZSKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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